2-(2-Fluoroethyl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
463934-12-5 |
|---|---|
Molecular Formula |
C12H11F |
Molecular Weight |
174.21 g/mol |
IUPAC Name |
2-(2-fluoroethyl)naphthalene |
InChI |
InChI=1S/C12H11F/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 |
InChI Key |
OVVGIPSPLCRCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCF |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Fluoroethyl Naphthalene and Its Derivatives
Direct Nucleophilic Fluorination Approaches
Direct nucleophilic fluorination stands as a primary method for the synthesis of 2-(2-Fluoroethyl)naphthalene. This approach typically involves the displacement of a suitable leaving group by a fluoride (B91410) ion.
SN2 Reaction Pathways for this compound Synthesis
The synthesis of this compound is often achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this pathway, a precursor molecule containing a good leaving group attached to the ethyl side chain of a naphthalene (B1677914) derivative is treated with a nucleophilic fluoride source. For instance, the precursor 2-(1,1-dicyanopropen-2-yl)-6-(2-tosyloxyoethyl)-methylamino-naphthalene can be fluorinated using ¹⁸F in acetonitrile (B52724) to produce the corresponding fluoroethyl derivative. researchgate.net This reaction proceeds via a backside attack of the fluoride ion on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. The efficiency of this SN2 reaction is highly dependent on the nature of the leaving group, the solvent, and the fluorinating agent used.
Role of Protic and Aprotic Solvent Systems in Nucleophilic Fluorination Reactions
The choice of solvent plays a critical role in the success of nucleophilic fluorination reactions. Traditionally, polar aprotic solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are favored. acs.org These solvents are effective at solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the "naked" fluoride anion. acs.org For example, the fluorination of 2-(3-methanesulfonyloxypropoxy)naphthalene (B8545243) with potassium fluoride (KF) in the ionic liquid [bmim][BF₄] proceeds to completion in 1.5 hours, whereas the same reaction in acetonitrile shows minimal product formation even after 24 hours. nih.govresearchgate.net
Interestingly, recent studies have highlighted the beneficial effects of tertiary alcohols, which are protic solvents, as a reaction medium for nucleophilic fluorination. nih.gov While protic solvents are generally expected to decrease nucleophilicity through hydrogen bonding with the fluoride ion, tertiary alcohols like t-amyl alcohol have been shown to enhance the reactivity of alkali metal fluorides and improve selectivity by suppressing elimination side reactions. nih.govresearchgate.net For instance, the fluorination of 1-(2-mesyloxyethyl)naphthalene with tetrabutylammonium (B224687) fluoride (TBAF) in t-amyl alcohol gives a significantly higher yield of the corresponding fluoro product compared to reactions in dipolar aprotic solvents. nih.gov The addition of water to ionic liquid systems has also been observed to suppress the formation of undesired alkene byproducts. nih.govresearchgate.net
| Solvent System | Reactant | Product | Yield | Reference |
| [bmim][BF₄] | 2-(3-Methanesulfonyloxypropoxy)naphthalene | 2-(3-Fluoropropoxy)naphthalene | 85% | nih.govresearchgate.net |
| [bmim][BF₄] with H₂O | 2-(3-Methanesulfonyloxypropoxy)naphthalene | 2-(3-Fluoropropoxy)naphthalene | 92% | nih.govresearchgate.net |
| t-amyl alcohol | 1-(2-Mesyloxyethyl)naphthalene | 1-(2-Fluoroethyl)naphthalene | High | nih.gov |
| Acetonitrile | 2-(3-Iodopropoxy)naphthalene | 2-(3-Fluoropropoxy)naphthalene | 38% | researchgate.net |
| t-amyl alcohol | 2-(3-Iodopropoxy)naphthalene | 2-(3-Fluoropropoxy)naphthalene | 76% | researchgate.net |
Investigation of Alkali Metal Fluorides (e.g., CsF, KF) as Fluorinating Agents
Alkali metal fluorides, particularly cesium fluoride (CsF) and potassium fluoride (KF), are common and cost-effective sources of fluoride ions for nucleophilic fluorination. acs.org CsF is often preferred due to its higher solubility in polar aprotic solvents compared to KF. mdpi.orgmdpi.com The reactivity of these salts can be significantly enhanced by the use of phase-transfer catalysts, such as tetraalkylammonium salts or crown ethers, which help to solubilize the fluoride salt and increase the concentration of the nucleophilic fluoride ion in the organic phase. mdpi.commdpi.com For example, the synthesis of 2,7-bis(fluoromethyl)naphthalene from 2,7-bis(bromomethyl)naphthalene (B1600061) is successfully achieved using CsF in refluxing acetonitrile in the presence of tetraethylammonium (B1195904) bromide. mdpi.com
The effectiveness of KF can be dramatically improved by using it in conjunction with ionic liquids or in tertiary alcohol solvent systems. nih.govnih.gov The use of spray-dried or freeze-dried KF can also enhance its reactivity. google.com The choice between CsF and KF can also influence the reaction outcome, with heavier alkali metal fluorides like CsF and KF showing a greater ability to accelerate fluorination reactions in certain systems. acs.org
Leaving Group Effects in Precursor Design for Fluorination (e.g., Mesylates, Tosylates, Iodides)
The design of the precursor molecule, specifically the choice of the leaving group, is a critical factor in determining the efficiency of the nucleophilic fluorination reaction. Good leaving groups are those that are stable once they have departed from the substrate. For the synthesis of this compound and its analogs, common leaving groups include sulfonates, such as mesylates (methanesulfonates) and tosylates (p-toluenesulfonates), and halides, like iodides. researchgate.netresearchgate.net
Mesylates and tosylates are excellent leaving groups due to the stability of the resulting sulfonate anions. researchgate.net For instance, the precursor for the synthesis of [¹⁸F]FDDNP, a PET imaging agent, is 2-(1,1-dicyanopropen-2-yl)-6-(2-tosyloxyoethyl)-methylamino-naphthalene, highlighting the utility of tosylates in these reactions. researchgate.net Similarly, 1-(2-mesyloxyethyl)naphthalene serves as a precursor for the synthesis of 1-(2-fluoroethyl)naphthalene. nih.gov Iodides are also effective leaving groups and are often used in halogen exchange reactions. Primary iodides, however, can sometimes lead to elimination side products. acs.org The choice of leaving group can influence reaction conditions; for example, the fluorination of precursors with trimethylammonium salt leaving groups often requires lower temperatures than those with nitro groups. acs.org
Halogen Exchange Reactions for Fluoroethyl Naphthalene Synthesis
Halogen exchange (Halex) reactions provide a direct route to fluoro-substituted compounds by replacing a halogen atom, typically bromine or chlorine, with fluorine. google.com This method is particularly useful for the synthesis of fluoroethyl naphthalenes. For instance, the synthesis of 2,7-bis(fluoromethyl)naphthalene is achieved through the reaction of 2,7-bis(bromomethyl)naphthalene with cesium fluoride in refluxing acetonitrile. mdpi.com It is crucial to drive these reactions to completion, as the intermediate bromo-fluoro species can have similar polarities to the desired difluoro product, making purification challenging. mdpi.com
The reactivity in Halex reactions is influenced by the nature of the alkali metal fluoride and the solvent. Aminophosphonium catalysts have also been shown to be effective in promoting halogen exchange on haloaromatic compounds. google.com
Metal-Catalyzed Fluoroalkylation Strategies
While direct nucleophilic fluorination is a powerful tool, metal-catalyzed fluoroalkylation strategies have emerged as complementary and sometimes more versatile methods for introducing fluoroalkyl groups into aromatic systems. nih.gov These methods often offer different selectivities and functional group tolerances compared to traditional nucleophilic approaches.
Palladium-catalyzed cross-coupling reactions are a prominent example of metal-catalyzed fluoroalkylation. researchgate.netresearchgate.net For instance, palladium-catalyzed C-H fluoroalkylation of 1-carbonylnaphthalenes has been developed, utilizing iodonium (B1229267) triflates as coupling partners. researchgate.netresearchgate.net This approach allows for the direct functionalization of the naphthalene core. Other transition metals like copper, nickel, and iron have also been employed in fluoroalkylation reactions. nih.govnih.gov For example, iron can catalyze a three-component fluoroalkylarylation of enamides. nih.gov These metal-catalyzed methods are an active area of research and hold promise for the development of novel and efficient syntheses of this compound and its derivatives. acs.orgdigitellinc.comescholarship.org
Palladium-Catalyzed C-H Fluoroalkylation and Fluoroalkenylation of Naphthalene Derivatives
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of naphthalene derivatives. researchgate.netscispace.com These methods often employ a directing group to control the regioselectivity of the reaction. For instance, a carbonyl group at the C1 position of a naphthalene ring can direct the C-H fluoroalkylation to the C8 position. researchgate.netresearchgate.net
In these protocols, iodonium triflates serve as the fluoroalkylating agents. researchgate.net The reaction is typically catalyzed by palladium(II) acetate (B1210297) in a suitable solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). researchgate.net The presence of an acid, such as trifluoroacetic acid (TFA), is often required to facilitate the reaction. researchgate.net These methodologies exhibit a broad substrate scope, allowing for the functionalization of diverse naphthalene derivatives. researchgate.netscispace.com The directing group can either be retained for further synthetic manipulations or selectively removed, enhancing the versatility of this approach. researchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed C8-Fluoroalkylation of Naphthalene Derivatives
| Entry | Naphthalene Substrate | Fluoroalkylating Agent | Catalyst | Additive | Solvent | Temp. | Time (h) |
|---|---|---|---|---|---|---|---|
| 1 | 1-Naphthamide | MesI⁺CH₂RᶠTfO⁻ | Pd(OAc)₂ | TFA | DCM | 20 °C | 2 |
This table is a representation of typical reaction conditions described in the literature. researchgate.net
Nickel-Catalyzed Fluoroethylation via Suzuki-Type Cross-Coupling with Arylboronic Acids
Nickel-catalyzed Suzuki-type cross-coupling reactions provide an efficient route to fluoroethylated arenes, including naphthalene derivatives. rsc.orgrsc.org This methodology involves the coupling of an arylboronic acid with a fluoroethylating agent, such as 1-fluoro-2-iodoethane (B1294473) or 1-bromo-2-fluoroethane (B107303). rsc.orgrsc.org The use of a base metal catalyst like nickel makes this approach economically attractive. rsc.org
The reaction is typically carried out in the presence of a nickel(II) bromide catalyst and a bipyridine-based ligand. rsc.org A phosphate (B84403) base, such as potassium phosphate (K₃PO₄), is commonly used, and the reaction is performed in a solvent like 1,2-dimethoxyethane (B42094) (DME) at elevated temperatures. rsc.org This method demonstrates good functional group tolerance and has been successfully applied to the late-stage modification of complex bioactive molecules. rsc.org Mechanistic studies suggest the involvement of fluoroethyl radicals and a rate-limiting transmetalation step. rsc.org
Table 2: Nickel-Catalyzed Fluoroethylation of Arylboronic Acids
| Entry | Arylboronic Acid | Fluoroethylating Agent | Catalyst | Ligand | Base | Solvent | Temp. |
|---|---|---|---|---|---|---|---|
| 1 | Naphthalene-2-boronic acid | FCH₂CH₂I | NiBr₂ | bipy | K₃PO₄ | DME | 90 °C |
This table illustrates the general conditions for the nickel-catalyzed Suzuki-type fluoroethylation. rsc.org
Copper-Catalyzed Fluorination and Coupling Methodologies
Copper-catalyzed reactions have also been developed for the synthesis of fluorinated organic compounds. thieme-connect.comnih.gov While direct copper-catalyzed synthesis of this compound is less commonly reported, related methodologies highlight the potential of copper catalysis in this area. For example, copper-catalyzed Sₙ2' defluorinative silylation of 3-substituted-3,3-difluoropropenes has been demonstrated. nih.gov In a relevant example, 2-(1,1-difluoroallyl)naphthalene was reacted with a silylborane in the presence of a copper chloride catalyst to yield an allyl silane (B1218182) with high stereoselectivity. nih.gov
Furthermore, copper-catalyzed direct C-2 difluoromethylation of furans and benzofurans has been achieved using copper(I) iodide as the catalyst. acs.org These methods showcase the utility of copper in facilitating the formation of C-F bonds and the coupling of fluorinated moieties with aromatic systems. thieme-connect.comnih.govacs.org
Radical Fluoroalkylation Reactions in Naphthalene Functionalization
Radical fluoroalkylation reactions offer a complementary approach to the functionalization of arenes like naphthalene. acs.orgconicet.gov.ar These reactions typically involve the generation of a fluoroalkyl radical, which then adds to the aromatic ring. conicet.gov.ar Various methods can be employed to generate these radicals, including the use of visible-light photoredox catalysis. acs.org
For instance, the perfluoroalkylation of arenes can be achieved using perfluoroalkyl iodides in the presence of a palladium catalyst and a suitable ligand. beilstein-journals.org While this example focuses on perfluoroalkylation, the principles can be extended to fluoroethylation. The production of perfluoroalkyl radicals (R₣) can be realized through diverse methods, including transition-metal-mediated photocatalysis and the use of electron donor-acceptor complexes. acs.orgconicet.gov.ar These radicals can then participate in both addition and substitution reactions with organic substrates, including naphthalene. acs.orgconicet.gov.ar
Other Strategic Synthetic Routes
Beyond transition metal-catalyzed methods, other strategic routes have been employed for the synthesis of this compound and its precursors. These include classical deoxyfluorination reactions and advanced cascade strategies for the construction of the naphthalene core.
Deoxyfluorination of Hydroxyethyl Naphthalene Precursors
A common and straightforward method for the synthesis of this compound is the deoxyfluorination of its corresponding alcohol precursor, 2-(2-hydroxyethyl)naphthalene. researchgate.net This reaction involves the replacement of a hydroxyl group with a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation. researchgate.net
The reaction is typically carried out in an aprotic solvent at ambient or low temperatures. researchgate.net Deoxyfluorination with DAST generally proceeds with inversion of configuration at the stereocenter, a factor to consider in the synthesis of chiral derivatives. researchgate.net This method is valuable for its reliability and the commercial availability of the necessary reagents.
Aryne Cascade Strategies for Naphthalene Core Formation with Fluorinated Moieties
Aryne chemistry provides a powerful platform for the rapid construction of complex aromatic systems, including the naphthalene core. nih.govnih.gov A one-pot, three-aryne cascade strategy has been developed for the formation of naphthalenes from 1,3-diynes and 1,2-benzdiyne equivalents. nih.govnih.gov This transformation proceeds under mild, basic conditions and allows for the synthesis of a variety of substituted naphthalene products. nih.gov
This cascade involves the generation of three distinct aryne species that work in tandem. nih.gov The final naphthyne intermediate can be trapped by various nucleophiles, offering a potential entry point for the introduction of fluorinated moieties. nih.govacs.org By employing a trapping agent containing a fluoroethyl group, this methodology could be adapted for the synthesis of this compound derivatives. The development of mild and versatile methods for aryne generation, such as the fluoride-induced decomposition of ortho-silyl aryl triflates, has significantly advanced the applications of aryne chemistry in organic synthesis. nih.govresearchgate.net
Multi-component C-H Functionalization in Fluoroethylated Naphthalene Synthesis
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. When combined with multi-component reactions (MCRs), C-H functionalization allows for the rapid assembly of complex molecules from simple, readily available precursors. rsc.org
In the context of naphthalene synthesis, transition metal-catalyzed MCRs provide a platform for generating high molecular diversity. rsc.org For instance, ruthenium-catalyzed three-component reactions have been developed for the modular synthesis of multifunctional naphthalenes. rsc.org These protocols can combine simple naphthalenes, olefins, and alkyl halides in a single operation. rsc.org While direct three-component synthesis of this compound via this method has not been extensively detailed, the established methodology provides a clear blueprint. A hypothetical, yet mechanistically viable, approach would involve the reaction of a naphthalene directing group substrate, an ethylene (B1197577) source, and a fluoroethylating agent.
Palladium-catalyzed domino reactions represent another sophisticated approach, enabling the formation of multiple bonds in a single sequence. utoronto.ca These reactions often use a transient mediator, like norbornene, to facilitate the assembly of the product without being incorporated into the final structure. utoronto.ca The adaptation of such a domino C-H activation process could provide a convergent route to polysubstituted fluoroethylated naphthalenes. The versatility of these methods in tolerating various functional groups suggests their potential applicability for incorporating fluoroalkyl chains onto the naphthalene core. rsc.org
The key advantage of this strategy is the ability to forge complex structures from basic building blocks in one pot, significantly streamlining the synthetic process.
Incorporation of Fluoroethyl Groups via Aziridine (B145994)/Azetidinium Ring Opening
The nucleophilic ring-opening of strained three- and four-membered nitrogen-containing heterocycles, such as aziridines and azetidiniums, is a well-established method for introducing functional groups. researchgate.net This strategy is particularly effective for the introduction of fluorine, where a fluoride ion acts as the nucleophile to open the ring, yielding a β-fluoroethylamine or γ-fluoropropylamine moiety, respectively. researchgate.net
This method can be strategically applied to the synthesis of this compound. The synthesis would begin with a naphthalene precursor functionalized with a reactive aziridine ring at the desired position. The aziridine nitrogen is typically "activated" by an electron-withdrawing group (e.g., a sulfonyl group) to enhance its susceptibility to nucleophilic attack. researchgate.netorganic-chemistry.org Treatment of this activated aziridine with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF) in conjunction with a phase-transfer catalyst, would initiate the ring-opening.
The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks one of the aziridine ring carbons. The regioselectivity of the attack depends on the substitution pattern of the aziridine ring. nih.gov For an aziridine linked to a naphthalene scaffold, the attack would be directed to the terminal carbon of the ethyl chain to furnish the desired this compound derivative. The stereospecificity of this reaction is another significant advantage, allowing for the synthesis of chiral fluorinated compounds if an enantiomerically pure aziridine is used as the starting material. chemrxiv.org This approach offers a direct and controlled method for installing the fluoroethyl group under relatively mild conditions. researchgate.net
Nucleophilic Di- and Trifluoromethylation onto Naphthalene Scaffolds
The introduction of fluorinated methyl groups, such as difluoromethyl (CF2H) and trifluoromethyl (CF3), onto aromatic scaffolds is of significant interest. Nucleophilic fluoroalkylation has proven to be a convenient method for this purpose. mdpi.com Reagents like trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, are widely used for the nucleophilic trifluoromethylation of various functional groups. mdpi.com
Recent studies have described the direct 1,6-nucleophilic di- and trifluoromethylation of para-quinone methides (p-QMs), which can be extended to naphthalene-based systems. mdpi.com In this methodology, a naphthalene-containing p-QM is treated with a fluoroalkyl silane reagent (e.g., Me3SiCF3 or Me3SiCF2H) in the presence of a promoter like cesium fluoride/18-Crown-6. mdpi.com This process efficiently generates products with di- or trifluoromethyl groups attached to the benzylic position.
When a naphthalene moiety was part of the p-QM structure, the corresponding trifluoromethylated product was obtained in a good yield of 78%. mdpi.com The difluoromethylation reaction also proceeded, albeit with a slightly lower yield of 61% for the naphthalene-containing substrate. mdpi.com These findings demonstrate the viability of direct nucleophilic introduction of CF3 and CF2H groups onto complex molecular frameworks that include a naphthalene scaffold.
Table 1: Nucleophilic Fluoroalkylation of Naphthalene-Containing p-Quinone Methides Data sourced from a 2024 study on 1,6-nucleophilic fluoroalkylation. mdpi.com
| Reagent | Naphthalene Substrate | Product | Yield (%) |
|---|---|---|---|
| Me3SiCF2H | Naphthalene p-QM | Difluoromethylated Naphthalene Derivative | 61 |
| Me3SiCF3 | Naphthalene p-QM | Trifluoromethylated Naphthalene Derivative | 78 |
Green Chemistry Considerations and Sustainable Approaches in Fluoroethyl Naphthalene Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. ijnc.irpurkh.com These principles are highly relevant to the synthesis of fluoroethyl naphthalenes.
Key Green Chemistry Strategies:
Atom Economy and Process Optimization: Methodologies like the multi-component C-H functionalization described in section 2.3.3 are inherently greener than many traditional multi-step syntheses. purkh.com By combining multiple reactants in a single step, they maximize the incorporation of starting material atoms into the final product, thus improving atom economy and reducing waste. researchgate.net
Catalysis: The use of catalytic processes, particularly with transition metals like ruthenium or palladium, is a cornerstone of green chemistry. purkh.comijsetpub.com Catalysts allow reactions to proceed under milder conditions with high selectivity, reducing energy consumption and the formation of unwanted byproducts. purkh.com Furthermore, the development of recyclable catalysts can significantly lower the environmental footprint of a synthetic process. researchgate.net
Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives, such as water, supercritical fluids, or ionic liquids. ijsetpub.com In the context of fluoroethylation, research into conducting nucleophilic trifluoromethylation in ionic liquids has shown promise, offering a potentially safer medium than traditional volatile organic solvents. rsc.org
By integrating these strategies—such as prioritizing catalytic C-H functionalization, exploring aqueous or ionic liquid media, and optimizing for energy efficiency—the synthesis of this compound and its derivatives can be aligned with the goals of sustainable chemical manufacturing. fq-unam.org
Mechanistic Investigations and Reactivity Studies of 2 2 Fluoroethyl Naphthalene
C-F Bond Activation and Cleavage Mechanisms
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and cleavage a significant challenge in synthetic chemistry. mdpi.com Research into the functionalization of organofluorine compounds, including those with fluoroethyl groups, has explored various strategies to overcome the high bond dissociation energy. These strategies often involve transition metals, main-group elements, or photocatalysis to facilitate the transformation of the C-F bond into other functional groups. mdpi.comresearchgate.net
Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a fundamental transformation for converting perfluorinated or polyfluorinated compounds into valuable partially fluorinated building blocks. nih.govmdpi.com While many HDF methods focus on fluoroarenes or trifluoromethyl groups, the principles are applicable to aliphatic C-F bonds like the one in 2-(2-fluoroethyl)naphthalene. nih.govrsc.orgnih.gov
Catalytic HDF reactions are often mediated by transition metals such as nickel, rhodium, or copper. mdpi.com For instance, nickel-catalyzed HDF of perfluoroalkyl arenes has been shown to proceed exhaustively, converting the entire perfluoroalkyl chain to an alkyl chain using a hydrosilane as the hydride source. researchgate.net Mechanistic studies suggest that these processes can involve the direct cleavage of the C(sp³)–F bond by a low-valent metal complex. researchgate.net Another approach involves metal-free, visible-light-promoted photoredox catalysis for the exhaustive HDF of trifluoromethylarenes. nih.gov
In a related context, the reduction of N-acetyl derivatives of heptafluoro-2-naphthylamine with zinc in aqueous ammonia (B1221849) has been studied as a route to partially fluorinated naphthylamines. umich.edu The mechanism of this hydrodefluorination involves the formation of a substrate radical anion, which can then undergo fragmentation. umich.edu Such single-electron transfer (SET) processes are a key pathway for C-F bond scission. umich.edu
Table 1: Examples of Catalytic Systems for Hydrodefluorination (HDF) of Fluorinated Aromatics
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Phebox-Bi(I) | Polyfluoroarenes | Main-group metal catalysis via a Bi(I)/Bi(III) redox cycle. nih.gov |
| NiCl₂·6H₂O / Silane (B1218182) | o-2-pyridinyl-fluorobenzene | Selective ortho-HDF of fluoroaromatics. mdpi.com |
| Rh-complex / Ethanol (B145695) | Heterocyclic multifluoro-aromatics | Ortho-selective mono- or double-HDF. mdpi.com |
Electron transfer (ET) is a powerful strategy for cleaving strong C-F bonds under mild conditions. mdpi.com Visible-light photoredox catalysis, in particular, has emerged as a key method for initiating these transformations. mdpi.comchemrxiv.org The process typically begins with a photocatalyst absorbing light and reaching an excited state, becoming a potent single-electron reductant or oxidant.
For C-F bond cleavage, a reductive pathway is common. The excited photocatalyst can transfer an electron to the organofluorine substrate, generating a radical anion. mdpi.com This radical anion is often unstable and can fragment, ejecting a fluoride (B91410) ion to produce a carbon-centered radical. mdpi.com This radical intermediate can then be trapped by a hydrogen atom source to achieve hydrodefluorination or participate in cross-coupling reactions to form new C-C bonds. mdpi.comspringernature.com
Studies on ferrocenyl-functionalized naphthalenes have investigated electron transfer pathways through the aromatic core, providing insights into how substituents and substitution patterns affect redox processes. rsc.org While not directly involving C-F scission, this research underscores the importance of the molecular framework in mediating electron transfer events. rsc.org
While transition metals are widely used in C-F activation, main group metals have emerged as a complementary and sometimes superior alternative. nih.govrsc.org Elements such as magnesium, aluminum, and bismuth offer unique reactivity pathways. nih.govnih.gov Strategies include using heterobimetallic complexes for regioselective C-H metalation or employing low-valent main group metal complexes to induce C-F bond activation. nih.govrsc.org
Mechanochemical methods, such as ball milling, have been explored for activating C-F bonds. For example, milling 2-fluoronaphthalene (B33398) with magnesium metal can generate a Grignard-like reagent, which can then undergo further reactions. nih.gov This demonstrates that even the highly inert C-F bond on an aromatic ring can be activated using main group metals under solvent-free conditions. nih.gov
Strong Lewis acids based on main-group elements like boron and aluminum are particularly effective at activating aliphatic C(sp³)–F bonds. researchgate.net They function by abstracting the fluoride ion, generating a carbocation that can then be trapped by a nucleophile. researchgate.net A BF₃-catalyzed formal insertion of diazo esters into benzylic C-F bonds highlights a sophisticated mechanism where the Lewis acid assists in both the C-F bond cleavage and its subsequent re-formation. researchgate.net
Regioselectivity and Stereoselectivity in Naphthalene (B1677914) Functionalization
The functionalization of the naphthalene core itself is governed by principles of regioselectivity and, where applicable, stereoselectivity. Traditional electrophilic aromatic substitution on naphthalene derivatives can be difficult to control. researchgate.netresearchgate.net Modern methods often rely on directing groups and metal catalysis to achieve high regioselectivity at specific C-H positions. researchgate.netnih.gov
For a molecule like this compound, the fluoroethyl substituent acts as a deactivating group, directing electrophilic attack to the other ring. The functionalization is generally selective for the β-position of the naphthalene ring. researchgate.net For instance, rhodium-catalyzed alkenylation of naphthalene shows a high preference for the β-position, with β:α ratios exceeding 20:1. researchgate.netresearchgate.net The steric hindrance of substituents can also play a crucial role in controlling regioselectivity. researchgate.net
Stereoselectivity becomes relevant when a chiral center is formed during the reaction. For example, in E2 elimination reactions from a substituted ethyl chain, the alignment of the β-hydrogen and the leaving group determines the geometry of the resulting alkene. chemistrysteps.com Most E2 eliminations proceed via an anti-periplanar transition state to form the more stable trans (E) isomer, making the reaction stereoselective. chemistrysteps.com If only one β-hydrogen is available, the reaction becomes stereospecific, with the product's stereochemistry dictated by that of the reactant. chemistrysteps.com
Influence of Fluorine on Molecular Reactivity Profiles and Reaction Pathways
The presence of a fluorine atom significantly alters a molecule's physical, chemical, and biological properties. In this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect, which influences the reactivity of the entire molecule. acs.org
This inductive effect deactivates the ethyl group towards SN2 reactions. Each additional fluorine atom on a carbon destabilizes the partially positive charge in the SN2 transition state, thus reducing reactivity compared to non-fluorinated analogues. acs.org However, the fluorine atom can also enable alternative reaction pathways. For example, β-fluoro carbonyl compounds with an acidic α-proton are often unstable and readily eliminate hydrogen fluoride (HF). acs.org
Exploration of Concerted Nucleophilic Aromatic Substitution Mechanisms in C-F Bond Formation
While the preceding sections focused on the reactivity of this compound, understanding its synthesis provides further mechanistic insight. Nucleophilic aromatic substitution (SNAr) is a cornerstone for creating aryl-fluorine bonds. harvard.edusci-hub.se The classical SNAr mechanism is a two-step addition-elimination process that proceeds through a discrete, non-aromatic Meisenheimer complex. nih.govnih.gov This pathway generally requires strong electron-withdrawing groups on the aromatic ring to stabilize the negative charge of the intermediate. harvard.edusci-hub.se
However, recent studies using kinetic isotope effects and computational analysis have provided evidence that many SNAr reactions, particularly those on heterocycles or with good leaving groups, proceed through a concerted mechanism. nih.govnih.govstackexchange.com In a concerted nucleophilic aromatic substitution (CSNAr), the attack of the nucleophile and the loss of the leaving group occur in a single step, avoiding the high-energy Meisenheimer intermediate. sci-hub.se
This concerted pathway expands the scope of nucleophilic substitution to include electron-rich arenes, which cannot sufficiently stabilize the Meisenheimer complex. harvard.edusci-hub.se The development of reagents like PhenoFluor for the deoxyfluorination of phenols has been rationalized by a CSNAr mechanism, enabling the formation of C-F bonds on substrates that are unreactive under classical SNAr conditions. sci-hub.sestackexchange.com The synthesis of fluoroethylated aromatic compounds can be envisioned through related nucleophilic pathways, such as the nickel-catalyzed Suzuki-type coupling of arylboronic acids with 1-fluoro-2-iodoethane (B1294473), which has been used to produce this compound. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-acetylheptafluoro-2-naphthylamine |
| 2-fluoronaphthalene |
| Hydrogen fluoride |
| Phenol |
| 1-fluoro-2-iodoethane |
| Arylboronic acid |
| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester |
| Phenylboronic acid |
| 1-(2,2,2-trifluoroethyl)naphthalene |
| 1-ethylnaphthalene |
| N-(2-fluoroethyl)amides |
| Fluoroacetate |
| (-)-erythro-2-fluorocitrate |
| 6-(fluoromethyl)indole |
| 6-(difluoromethyl)indole |
| 2-(difluoromethyl)naphthalene |
| 4-fluoro-1,1'-biphenyl |
| [1,1'-biphenyl]-4-ol |
| Ferrocenyl-functionalized naphthalenes |
| 2-(2-fluoroethyl)thiophene |
| 2-(1-fluoroethyl)naphthalene |
| 2-(chloromethyl)naphthalene |
| N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine |
| 1-(4-tert-butylphenyl)-2-fluoroethyl)-2-methoxyacetamide |
| 2-(1,1-dicyanopropen-2-yl)-6-(2-fluoroethyl)-methylamino)-naphthalene |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Fluoroethyl)naphthalene provides key signals that confirm the presence and connectivity of the ethyl and naphthyl protons. The aromatic protons of the naphthalene (B1677914) ring system typically appear as a complex multiplet in the downfield region, generally between 7.3 and 7.9 ppm. chemicalbook.comresearchgate.net The protons of the fluoroethyl group exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methylene (B1212753) group adjacent to the naphthalene ring (Ar-CH₂-) would appear as a triplet of doublets, while the methylene group attached to the fluorine atom (-CH₂-F) would also present as a triplet of doublets.
¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR an invaluable tool for confirming the presence of fluorine and providing information about its local environment. huji.ac.ilwikipedia.org For this compound, the ¹⁹F NMR spectrum would show a triplet, resulting from the coupling with the adjacent methylene protons. The chemical shift of this signal provides diagnostic information about the electronic environment of the fluorine atom. azom.com
A representative table of expected ¹H and ¹⁹F NMR data is presented below:
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity |
| Naphthyl-H | 7.3 - 7.9 | m | ||
| Ar-CH₂- | ~3.2 | td | ||
| -CH₂-F | ~4.6 | td | ~ -215 | t |
Note: 'm' denotes multiplet, 'td' denotes triplet of doublets, and 't' denotes triplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the ten carbons of the naphthalene ring and the two carbons of the fluoroethyl side chain. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. openstax.orgnanalysis.comlibretexts.org
DEPT-90: This experiment would only show signals for the CH carbons of the naphthalene ring. libretexts.orglibretexts.org
DEPT-135: This spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. libretexts.orglibretexts.org The two methylene carbons of the fluoroethyl group would appear as negative peaks.
By combining the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of the carbon framework can be achieved. openstax.orglibretexts.org
| Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| Quaternary Naphthyl-C | 130 - 135 | No Signal | No Signal |
| CH Naphthyl-C | 125 - 129 | Positive | Positive |
| Ar-CH₂- | ~38 | No Signal | Negative |
| -CH₂-F | ~83 (d, ¹JCF ≈ 170 Hz) | No Signal | Negative |
Note: 'd' denotes doublet. Chemical shifts and coupling constants are approximate.
Advanced NMR techniques can provide insights into the three-dimensional structure and dynamic processes of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, helping to define the preferred conformation of the fluoroethyl side chain relative to the naphthalene ring. Rotational dynamics and potential barriers to bond rotation can also be investigated using variable temperature NMR studies. copernicus.orgnih.gov
NMR titration is a powerful method to study non-covalent interactions between a host and guest molecule. mdpi.com By systematically adding a binding partner to a solution of this compound and monitoring the changes in the chemical shifts of the ¹H or ¹⁹F nuclei, one can determine the binding affinity, stoichiometry, and the specific sites of interaction. mdpi.com This technique is particularly useful for understanding how the molecule interacts with biological macromolecules or other small molecules.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups. ksu.edu.sauni-siegen.deedinst.com
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic naphthalene ring and the aliphatic ethyl group. A strong absorption band corresponding to the C-F stretching vibration would also be present, typically in the region of 1000-1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. ksu.edu.sayoutube.com The aromatic C=C stretching vibrations of the naphthalene ring would give rise to strong signals in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |
| C-F Stretch | 1000 - 1100 | IR |
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. nih.gov
UV-Visible Absorption Spectroscopy: Naphthalene and its derivatives are known to exhibit characteristic absorption spectra in the ultraviolet region. nbuv.gov.uaresearchgate.net The introduction of the fluoroethyl group may cause slight shifts in the absorption maxima compared to unsubstituted naphthalene. mdpi.com
Fluorescence Spectroscopy: Naphthalene derivatives are often fluorescent. nih.gov The fluorescence emission spectrum, quantum yield, and lifetime are important photophysical parameters that can be influenced by the substituent. The presence of the fluoroethyl group can modulate the fluorescence properties of the naphthalene chromophore. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula of the compound is C₁₂H₁₁F, corresponding to a monoisotopic mass of approximately 174.08 Da. spectrabase.com In electron ionization mass spectrometry (EI-MS), the spectrum would show a prominent molecular ion peak (M⁺) at m/z = 174.
The fragmentation pattern provides valuable structural information. chemguide.co.uk For aromatic compounds, the molecular ion is often quite stable and thus one of the most abundant peaks in the spectrum. libretexts.org The primary fragmentation pathway for this compound is expected to involve the cleavage of the C-C bond beta to the naphthalene ring, leading to the loss of a fluoroethyl radical or related neutral fragments.
Key expected fragmentation steps include:
Loss of CH₂F: Cleavage of the ethyl side chain can lead to the formation of a stable naphthylmethyl cation at m/z = 141.
Formation of Tropylium-like ion: Rearrangement and loss of specific fragments from the naphthalene core can occur, although this is less common than side-chain fragmentation.
Loss of H: A peak at m/z = 173 (M-1) is also possible.
The resulting mass spectrum would be characterized by the molecular ion peak and several key fragment ions that confirm the presence of both the naphthalene core and the fluoroethyl substituent. libretexts.orgresearchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Ion Formula | Identity |
|---|---|---|
| 174 | [C₁₂H₁₁F]⁺ | Molecular Ion (M⁺) |
| 141 | [C₁₁H₉]⁺ | [M - CH₂F]⁺ |
| 128 | [C₁₀H₈]⁺ | Naphthalene radical cation (from rearrangement) |
X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)
While a specific crystal structure for this compound is not publicly available, X-ray crystallography of related naphthalene derivatives provides a robust framework for understanding its likely solid-state conformation and packing. royalsocietypublishing.orgmdpi.com Naphthalene derivatives frequently crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.commdpi.com
The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, confirming the geometry of the naphthalene ring system and the attached fluoroethyl group. A key feature of interest in the solid state is the nature of intermolecular interactions. In naphthalene derivatives, π–π stacking interactions between the aromatic rings of adjacent molecules are a dominant packing force. rsc.org These interactions, along with weaker C-H···π and potentially C-H···F hydrogen bonds, dictate the three-dimensional architecture of the crystal lattice. mdpi.com The planarity of the naphthalene system is a defining characteristic, though minor deviations can occur due to crystal packing forces. mdpi.comscilit.com
Table 4: Representative Crystallographic Data for a Naphthalene Derivative
| Parameter | Value |
|---|---|
| Compound Name | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 19.456 |
| c (Å) | 13.543 |
| β (°) | 109.21 |
| Z (molecules/cell) | 4 |
Data from a relevant naphthalene derivative to illustrate typical crystallographic parameters. mdpi.com
Spectroscopic Methods for Impurity Analysis and Purity Assessment
Ensuring the purity of this compound is critical for any application. Spectroscopic and chromatographic methods are central to impurity profiling, which involves the identification and quantification of any contaminants. rroij.com
High-Performance Liquid Chromatography (HPLC), coupled with a UV/Vis or fluorescence detector, is the most common technique for purity assessment. nih.gov A reversed-phase C18 column is typically effective for separating naphthalene and its derivatives. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water. By monitoring the chromatogram at a wavelength where the main compound absorbs strongly (e.g., ~275 nm), the presence of impurities can be detected as separate peaks. The area of each peak is proportional to the concentration of the corresponding species, allowing for quantitative purity determination. nih.govnih.gov
For the identification of unknown impurities, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov This powerful hyphenated technique provides both the retention time from the chromatography and the mass-to-charge ratio and fragmentation pattern from the mass spectrometer, enabling the structural elucidation of even trace-level impurities. rroij.com Other spectroscopic methods like FT-IR can also be used to identify functional group impurities that may be present from the synthesis process. mdpi.com
Table 5: Example HPLC Method for Purity Analysis of Naphthalene Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 4 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis at 275 nm or Fluorescence (e.g., Ex: 270 nm, Em: 330 nm) omlc.org |
| Column Temperature | 25 °C nih.gov |
This represents a typical starting point for method development.
Computational and Theoretical Chemistry of 2 2 Fluoroethyl Naphthalene
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Elucidation
The electronic structure of 2-(2-Fluoroethyl)naphthalene is fundamentally that of a naphthalene (B1677914) core perturbed by a 2-fluoroethyl substituent. Quantum chemical calculations are essential to detail the nature of this perturbation.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), and Density Functional Theory (DFT) are the primary tools for these investigations. nih.govscispace.com DFT, particularly with hybrid functionals like B3LYP, has proven to be a cost-effective and accurate method for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov
The introduction of a substituent at the C2 position of naphthalene breaks the D2h symmetry of the parent molecule. The fluoroethyl group influences the electronic structure in two main ways:
Inductive Effect : The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I) through the sigma bonds of the ethyl chain.
Steric and Hyperconjugative Effects : The ethyl chain itself introduces steric bulk and can participate in weak hyperconjugation with the naphthalene ring.
Studies on fluorinated PAHs show that fluorine substitution can weaken the aromatic character of the hydrocarbon system. acs.orgnih.gov This effect, combined with the electronic influence of the alkyl chain, modifies the charge distribution across the naphthalene ring system compared to the unsubstituted parent molecule. DFT calculations would precisely map the molecular electrostatic potential (MEP), highlighting the electron-deficient region near the fluoroethyl group and the corresponding polarization of the electron-rich π-system of the naphthalene core.
Table 1: Representative Quantum Chemical Methods for Electronic Structure Calculation
| Method Type | Specific Method | Key Features |
| Ab Initio | Hartree-Fock (HF) | Provides a baseline understanding of the electronic structure by solving the Schrödinger equation without electron correlation. |
| Møller-Plesset (MP2) | A post-HF method that includes electron correlation, offering higher accuracy for energies and geometries. | |
| Density Functional Theory (DFT) | B3LYP | A hybrid functional that combines HF exchange with DFT exchange-correlation. It offers a good balance of accuracy and computational cost for organic molecules. nih.gov |
| ωB97X-D | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying non-covalent interactions. |
Molecular Orbital Analysis and Electronic Properties Prediction
Molecular orbital (MO) theory describes the distribution and energy of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to chemical reactivity and electronic properties.
The HOMO-LUMO energy gap (Egap) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. For naphthalene, the calculated HOMO-LUMO gap is approximately 4.75 eV. samipubco.com
The 2-(2-fluoroethyl) substituent is expected to alter the HOMO and LUMO energy levels.
HOMO Energy : The alkyl portion of the substituent has a weak electron-donating effect, which would typically raise the HOMO energy. However, the strong -I effect of the fluorine atom will lower the energy of the sigma orbitals and, through space, can also stabilize the π-orbitals.
LUMO Energy : The electron-withdrawing nature of fluorine is expected to stabilize and lower the energy of the LUMO.
Computational studies on substituted naphthalenes have shown that electron-withdrawing groups generally reduce the HOMO-LUMO energy gap. researchgate.net Therefore, it is predicted that this compound will have a slightly smaller HOMO-LUMO gap compared to unsubstituted naphthalene, making it more susceptible to electronic transitions.
Table 2: Predicted Electronic Properties and Frontier Orbitals
| Property | Naphthalene (Reference) | Predicted this compound | Influence of Substituent |
| HOMO Energy | ~ -6.1 eV samipubco.com | Slightly lowered | The inductive effect of fluorine likely outweighs the weak donating effect of the ethyl group, stabilizing the HOMO. |
| LUMO Energy | ~ -1.35 eV | Lowered | The strong electron-withdrawing nature of fluorine stabilizes the LUMO. |
| HOMO-LUMO Gap (Egap) | ~ 4.75 eV samipubco.com | < 4.75 eV | The stabilization of the LUMO is expected to be more pronounced than that of the HOMO, leading to a reduced energy gap. researchgate.net |
| Dipole Moment | 0 D | Non-zero | The C-F bond introduces a significant permanent dipole moment. |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT calculations are a powerful tool for predicting various spectroscopic parameters, including NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structure verification. researchgate.netfrontiersin.org
NMR Spectroscopy: The prediction of 1H and 13C NMR spectra is a routine application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net
For this compound, one can predict the 13C chemical shifts by starting with the known values for naphthalene and applying statistical Substituent Chemical Shift (SCS) values derived from analogous compounds. tandfonline.comuq.edu.au The ethyl group at the C2 position would cause a downfield shift for the ipso-carbon (C2) and smaller shifts for other carbons. The fluorine atom on the ethyl chain would dramatically shift the carbons of the side chain (Cα and Cβ) and induce smaller, through-space effects on the nearby naphthalene carbons.
Vibrational Spectroscopy: Theoretical calculations can also predict the infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, one can obtain the vibrational modes, their frequencies, and their intensities. researchgate.net For this compound, characteristic frequencies would include the C-F stretch in the 1100-1000 cm-1 region and various C-H and C-C stretching and bending modes associated with the naphthalene core and the ethyl bridge.
Table 3: Predicted 13C NMR Chemical Shifts (in ppm) based on Additivity Models
| Carbon Atom | Naphthalene | 2-Ethylnaphthalene (B165323) | Predicted this compound |
| C1 | 128.1 | 127.5 | ~127.4 |
| C2 | 125.9 | 136.7 | ~136.5 |
| C3 | 125.9 | 127.7 | ~127.8 |
| C4 | 128.1 | 128.3 | ~128.3 |
| C4a | 133.7 | 133.8 | ~133.9 |
| C5 | 128.1 | 128.1 | ~128.1 |
| C6 | 125.9 | 125.4 | ~125.4 |
| C7 | 125.9 | 125.9 | ~125.9 |
| C8 | 128.1 | 127.4 | ~127.4 |
| C8a | 133.7 | 131.9 | ~131.8 |
| Cα (CH2) | - | 29.3 | ~35-40 (deshielded by F) |
| Cβ (CH2F) | - | 15.6 | ~80-85 (directly attached to F) |
| Note: Values for naphthalene and 2-ethylnaphthalene are typical experimental values. Predictions for this compound are estimates based on standard substituent effects. |
Reaction Pathway Modeling and Transition State Characterization for Synthetic Optimization
Computational chemistry can model potential synthetic routes to a target molecule, providing insights into reaction mechanisms, selectivity, and energetics. A plausible route to this compound is the Friedel-Crafts alkylation of naphthalene. iitk.ac.inmasterorganicchemistry.com
Using DFT, one could model the reaction of naphthalene with a fluoroethylating agent (e.g., 2-fluoroethyl halide) in the presence of a Lewis acid catalyst like AlCl3. acs.org The key steps to model would be:
Formation of the Electrophile : The interaction of the alkylating agent with the Lewis acid to form a carbocation or a polarized complex.
Electrophilic Attack : The attack of the naphthalene π-system on the electrophile. This step is crucial for determining regioselectivity (i.e., attack at the C1 vs. C2 position). Transition state calculations would reveal the activation barriers for both pathways, explaining the observed product distribution. Naphthalene typically favors substitution at the C1 (alpha) position under kinetic control, but the C2 (beta) product can be favored under thermodynamic control.
Deprotonation : The loss of a proton from the resulting σ-complex (Wheland intermediate) to restore aromaticity.
By mapping the potential energy surface for the entire reaction, chemists can identify the rate-determining step, understand the role of the solvent and catalyst, and computationally screen for conditions that would optimize the yield of the desired 2-substituted product. acs.org
Conformation Analysis and Energetic Landscapes through Computational Methods
The primary conformational degrees of freedom are the dihedral angles associated with two bonds:
Ar-CH2 bond (τ1) : Rotation around the bond connecting the naphthalene C2 atom to the ethyl group.
CH2-CH2F bond (τ2) : Rotation around the C-C bond within the ethyl chain.
A potential energy surface (PES) scan can be performed by systematically rotating these dihedral angles and calculating the energy at each point. This reveals the global and local energy minima (stable conformers) and the transition states (rotational barriers) that separate them. researchgate.net
For the Ar-CH2 rotation, the barrier is expected to be relatively low, with the most stable conformation likely having the ethyl group lying roughly in the plane of the naphthalene ring to minimize steric clash with the peri-hydrogen (at C3). For the CH2-CH2F rotation, the key conformers will be the anti (F and naphthalene ring are opposite, τ2 ≈ 180°) and gauche (τ2 ≈ ±60°) arrangements. The anti conformer is typically lower in energy due to reduced steric repulsion.
Table 4: Principal Conformers and Expected Relative Stability
| Conformer | Dihedral Angle (τ2: CAr-Cα-Cβ-F) | Expected Relative Energy (kcal/mol) | Key Interaction |
| Anti | ~180° | 0 (most stable) | Minimizes steric repulsion between the fluorine atom and the naphthalene ring. |
| Gauche | ~±60° | > 0 | Increased steric interaction between the fluorine atom and the naphthalene ring system. |
| Eclipsed (TS) | ~0°, ~120° | Highest | Represents the energy barrier to rotation, characterized by maximum steric repulsion. nih.gov |
| Note: Energies are relative to the most stable conformer. The exact values require specific DFT calculations. |
Applications in Advanced Materials Science and Chemical Tool Development
Role in Polymer Chemistry and Functional Materials Synthesis
The naphthalene (B1677914) moiety is a key component in the construction of supramolecular polymers and functional materials. researchgate.net Naphthalene units can drive the self-assembly of monomers through host-guest interactions, leading to the formation of well-defined polymeric structures in aqueous environments. researchgate.net Research has demonstrated that monomers containing a bisnaphthalene cleft can complex with another naphthalene moiety in a head-to-tail fashion, forming new supramolecular polymers. researchgate.net This self-recognition is confirmed through techniques like ¹H NMR spectroscopy and Nuclear Overhauser Effect Spectroscopy (NOESY), which show the close contact and specific orientation of the interacting naphthalene units. researchgate.net
The incorporation of fluorinated groups, such as the fluoroethyl group, into these polymer systems can further tune their properties. Fluorination is a known strategy to modify the electronic nature, hydrophobicity, and stability of organic materials. While direct polymerization of 2-(2-Fluoroethyl)naphthalene is not widely documented, its derivatives are integral to creating functional materials with tailored characteristics for applications in organic electronics and beyond. mdpi.comperepichka.com The synthesis of such functional materials often involves leveraging the π-conjugated system of the naphthalene core, which is essential for achieving desired electronic and optical properties. perepichka.com
Development of Organic Electronic Materials and Dyes with Enhanced Optical Properties
Naphthalene derivatives featuring a 2-(2-fluoroethyl) group are significant in the field of organic electronics and dye chemistry, particularly as push-pull chromophores. mdpi.comresearchgate.net These molecules, which have an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (like naphthalene), are foundational for various optoelectronic devices. mdpi.comresearchgate.net
A prominent example is the FDDNP molecule, 2-(1-(6-((2-(fluoroethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile, where the 2-(fluoroethyl)(methyl)amino group acts as a potent electron donor. mdpi.comnih.govsemanticscholar.org The interaction between the donor and acceptor groups across the naphthalene bridge leads to intramolecular charge transfer (ICT), which governs the molecule's optical and electronic properties. mdpi.comsemanticscholar.org These properties, including the HOMO-LUMO gap, can be fine-tuned by modifying the donor, acceptor, or the π-system. mdpi.comsemanticscholar.org
Such naphthalene-based dyes often exhibit interesting optical phenomena like solvatochromism, where their absorption and emission spectra change with the polarity of the solvent. mdpi.comresearchgate.netnih.gov This sensitivity makes them useful as environmental probes. The synthesis of novel FDDNP analogs, where the acceptor group is replaced with different heterocyclic moieties, aims to create new dyes with specific optical and binding properties. mdpi.comresearchgate.net The development of these materials is crucial for technologies like organic light-emitting diodes (OLEDs) and other functional materials where precise control over color and electronic behavior is required. sigmaaldrich.comsioc-journal.cn
Table 1: Selected UV/Vis Absorption Data for FDDNP and Analogous Naphthalene-Based Dyes This table presents the maximum absorption wavelength (λmax) and molar absorption coefficient (ε) for FDDNP and a related compound in different solvents, illustrating their solvatochromic properties. Data sourced from Molecules 2016, 21(3), 267. semanticscholar.org
| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) |
| FDDNP | Dioxane | 430 | 29,000 |
| FDDNP | Acetonitrile (B52724) | 435 | 30,000 |
| FDDNP | Ethanol (B145695) | 442 | 29,000 |
| DDNP | Dioxane | 428 | 29,000 |
| DDNP | Acetonitrile | 432 | 30,000 |
| DDNP | Ethanol | 439 | 29,000 |
Chemical Sensing Applications (e.g., Fluoride (B91410) Ion Sensors) Utilizing Naphthalene-Based Systems
The naphthalene scaffold is a popular fluorophore in the design of chemosensors due to its favorable photophysical properties. jst.go.jptandfonline.com Researchers have successfully developed naphthalene-based sensors for the selective detection of various analytes, including anions like fluoride (F⁻) and cyanide (CN⁻). jst.go.jpdoi.org
These sensors often operate through mechanisms like fluorescence quenching or colorimetric changes upon binding with the target ion. For instance, a sensor with a naphthalene core and urea (B33335) groups as anion binding sites can selectively detect fluoride ions with high sensitivity through a significant quenching of its fluorescence. jst.go.jp The interaction typically involves the formation of a complex between the sensor molecule and the fluoride ion, which can be studied using techniques like Job plots and ¹H NMR titration to understand the binding stoichiometry and mode. jst.go.jp
Another design involves a "lab-on-a-molecule" approach, where a single naphthalene-based compound can detect multiple analytes. doi.org Such a sensor was shown to detect both fluoride and cyanide ions through distinct color changes (colorless to pink for F⁻, and colorless to yellow for CN⁻) and shifts in its UV-vis absorption spectrum. doi.org Other systems employ an epoxy-based oligomer with naphthalene units at the chain ends, which functions as a selective "turn-OFF" fluorescent probe for fluoride, where the fluorescence is quenched upon addition of the ion. tandfonline.com These examples highlight the versatility of the naphthalene platform in creating highly selective and sensitive chemical sensors for environmental and biological monitoring. tandfonline.comresearchgate.net
Methodologies for Radiolabeling with Fluorine-18 (Focus on Chemical Strategy and Automation)
The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into the this compound structure is of paramount importance for positron emission tomography (PET) imaging. The resulting radiotracer, [¹⁸F]FDDNP, is a key biomarker for imaging amyloid-beta plaques and neurofibrillary tangles in neurodegenerative diseases. nih.govresearchgate.net The synthesis of this and related radiotracers requires specialized, rapid, and high-yield methodologies.
To ensure reliable and high-quantity production of ¹⁸F-labeled probes for clinical use, automated synthesis modules are employed. nih.govrsc.org Systems like the Explora GN modular lab or the GE FASTlab™ platform allow for the fully automated synthesis of compounds like [¹⁸F]FDDNP. nih.govrsc.orgresearchgate.net These automated protocols provide high radiochemical yields (40-60% for [¹⁸F]FDDNP) and purity (>99%) within a short synthesis time of about 90 minutes. nih.gov
A significant engineering consideration in these automated systems is the tendency of hydrophobic molecules like FDDNP to stick to tubing and filters. researchgate.netresearchgate.net This issue is typically addressed by incorporating additives into the final formulation. The use of human serum albumin or, more commonly, polysorbate-80 (Tween 80) effectively prevents this non-specific binding and ensures accurate dose delivery. researchgate.netresearchgate.net Another challenge is preventing the radiolytic decomposition of the product due to the high radioactivity. This is often mitigated by adding a stabilizer, such as ascorbic acid, to the formulation. researchgate.netresearchgate.net These automated methods enable the production of large batches (e.g., 110-170 mCi from 500 mCi of [¹⁸F]fluoride), facilitating multiple PET scans from a single synthesis. nih.gov
The efficiency of ¹⁸F-radiolabeling via nucleophilic substitution is highly dependent on the design of the precursor molecule. For the synthesis of [¹⁸F]FDDNP and similar tracers, the most common strategy involves a precursor containing a good leaving group on the ethyl side chain. nih.govresearchgate.net The preferred precursor is typically the tosylate (p-toluenesulfonate) derivative, such as 2-(1,1-dicyanopropen-2-yl)-6-(2-tosyloxyethyl)-methylamino-naphthalene. researchgate.netnih.gov
The synthesis of this precursor involves standard organic chemistry techniques, often starting from an alcohol and reacting it with p-toluenesulfonyl chloride to install the tosylate leaving group. d-nb.info The radiofluorination reaction is then carried out by reacting this precursor with activated [¹⁸F]fluoride. nih.gov The [¹⁸F]fluoride, produced in a cyclotron, is typically activated by forming a complex with a cation and a cryptand, such as K[¹⁸F]F/Kryptofix 2.2.2 (K₂₂₂), which enhances its nucleophilicity in an aprotic solvent like acetonitrile. nih.govnih.gov This precursor design ensures a rapid and efficient single-step labeling procedure, which is crucial given the short 109.8-minute half-life of ¹⁸F. researchgate.netd-nb.info
After the radiolabeling reaction, the crude mixture contains the desired ¹⁸F-labeled product, unreacted precursor, and various side products. A robust purification step is essential to ensure the final product is suitable for administration. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying these radiotracers. researchgate.netd-nb.info
Preparative reverse-phase HPLC columns (e.g., C18 columns) are used to separate the more polar precursor from the less polar final product. researchgate.netd-nb.info The isolated HPLC fraction containing the pure radiotracer is then collected. d-nb.info To formulate the final injection, the solvent from the HPLC fraction is removed, often through solid-phase extraction (SPE) on a C18 cartridge, which traps the product while allowing the aqueous mobile phase to pass through. researchgate.net The product is then eluted with a small amount of ethanol and diluted with physiological saline. d-nb.info As mentioned previously, stabilizers like ascorbic acid and solubilizing agents like polysorbate-80 are added to create a final formulation that is sterile, isotonic, pyrogen-free, and stable for administration. researchgate.net
Table 2: Radiosynthesis and Purification Parameters for [¹⁸F]FDDNP This table summarizes typical parameters for the synthesis and purification of the [¹⁸F]FDDNP radiotracer. Data compiled from multiple sources. nih.govresearchgate.netnih.govd-nb.info
| Parameter | Description |
| Precursor | 2-(1,1-dicyanopropen-2-yl)-6-(2-tosyloxyethyl)-methylamino-naphthalene |
| Radiolabeling Agent | K[¹⁸F]F/Kryptofix 2.2.2 |
| Solvent | Acetonitrile (CH₃CN) |
| Synthesis Time | ~90 minutes |
| Radiochemical Yield | 40-60% (decay-corrected) |
| Radiochemical Purity | >98% |
| Specific Activity | 4-8 Ci/µmol (148-296 GBq/µmol) |
| Purification Method | Preparative HPLC (e.g., XBridge C18 column) |
| Formulation Additives | Ascorbic acid, Polysorbate-80, Saline |
Future Perspectives in 2 2 Fluoroethyl Naphthalene Research
Emerging Synthetic Strategies and Catalysis Paradigms for Fluoroethyl Naphthalenes
The development of efficient and selective methods for the synthesis of fluoroalkylated naphthalenes is paramount for enabling further research. While classical methods like the Haworth synthesis provide foundational routes to the naphthalene (B1677914) core, contemporary research is focused on late-stage C-H functionalization, which offers a more direct and atom-economical approach.
Palladium-catalyzed C-H activation has emerged as a particularly promising strategy. researchgate.netresearchgate.net Recent studies have demonstrated the feasibility of direct C8-fluoroalkylation of 1-carbonylnaphthalene derivatives using specialized iodonium (B1229267) salts as coupling partners. researchgate.netresearchgate.net These reactions leverage a directing group at the C1 position to achieve high regioselectivity at the sterically hindered C8 position. This approach could be adapted for the synthesis of various fluoroethylnaphthalene isomers by selecting appropriate starting materials and directing groups.
Another innovative approach involves high-temperature, gas-phase reactions that operate without solvents or catalysts. Research on the polyperfluoroalkylation of naphthalene with reagents like C2F5I has successfully produced highly fluorinated products. nih.gov While this method yields perfluoroalkylated compounds, modifying the conditions and reagents could potentially offer a pathway to mono- or di-substituted fluoroethyl naphthalenes.
Future synthetic strategies will likely focus on expanding the catalytic toolbox and improving reaction conditions. The development of catalysts based on more abundant and less expensive metals, as well as photocatalytic methods, could provide more sustainable and versatile routes. Asymmetric catalysis, such as the ruthenium-catalyzed hydrogenation of substituted naphthalenes, also presents an exciting paradigm for creating chiral fluoroethylated naphthalene derivatives with specific stereochemistry. dicp.ac.cn
| Synthetic Strategy | Catalyst/Reagent | Key Features | Potential Application for 2-(2-Fluoroethyl)naphthalene |
| Direct C-H Fluoroalkylation | Palladium catalyst, Iodonium triflates | High regioselectivity via directing groups; late-stage functionalization. researchgate.netresearchgate.net | Direct synthesis of fluoroethylnaphthalene isomers from pre-functionalized naphthalene precursors. |
| Gas-Phase Fluoroalkylation | RF-I (e.g., C2F5I), High Temperature | Solvent-free and catalyst-free; yields thermodynamically stable products. nih.gov | A potential, albeit currently unselective, method for producing fluoroethylated naphthalenes. |
| Asymmetric Hydrogenation | Ruthenium catalyst | Directed hydrogenation leading to chiral carbocyclic scaffolds with high enantioselectivity. dicp.ac.cn | Synthesis of chiral, partially saturated fluoroethylnaphthalene derivatives. |
Exploration of Novel Reactivity and Mechanistic Pathways
Understanding the reactivity of the this compound molecule is crucial for predicting its behavior and designing new applications. The presence of the fluoroethyl group can influence the electronic properties of the naphthalene ring system and introduce new reaction possibilities at the ethyl side chain.
Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are essential for elucidating reaction pathways. For instance, DFT calculations have been used to understand the reductive elimination step in palladium-catalyzed C-OTf bond formation on naphthalenes, a process related to C-F bond formation. rsc.org Similar computational studies on this compound could predict its behavior in various transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
The photochemical reactivity of the naphthalene core is another area ripe for exploration. Naphthalene is known to undergo photoreactions, for example with pyrrole, proceeding through its first excited singlet state. rsc.org The fluoroethyl substituent could modify the photophysical properties of the naphthalene chromophore, potentially altering fluorescence lifetimes, quantum yields, and the outcomes of photochemical reactions. Investigating these aspects could lead to the development of novel photoresponsive systems.
Furthermore, the metabolic pathways of naphthalene in biological systems involve the formation of reactive intermediates like epoxides and quinones by cytochrome P-450 enzymes. epa.govorst.edu The fluoroethyl group would likely alter the regioselectivity and rate of metabolic activation, a field of study that could provide insights into the molecule's reactivity in complex chemical environments.
| Area of Reactivity | Investigative Method | Expected Influence of Fluoroethyl Group | Reference Context |
| Catalytic Cross-Coupling | Experimental screening, DFT calculations | Altered electronic and steric environment influencing catalyst binding and reaction outcomes. | rsc.org |
| Photochemistry | UV-Vis and fluorescence spectroscopy, product analysis | Modified absorption/emission spectra and reaction pathways of the excited state. | rsc.org |
| Metabolic Transformation | In vitro enzymatic assays, metabolite identification | Modified rates and regioselectivity of oxidation, potentially blocking certain metabolic sites. | epa.gov |
Integration with Supramolecular Chemistry and Nanotechnology for Advanced Systems
The unique properties of fluorinated compounds make them attractive building blocks for supramolecular chemistry and nanotechnology. The high electronegativity and low polarizability of fluorine can be used to engineer specific non-covalent interactions, such as π-hole and σ-hole bonding, which have been observed in perfluorohalogenated naphthalenes. rsc.org
The this compound molecule could be incorporated into larger molecular architectures to direct their self-assembly into well-defined nanostructures. Naphthalene diimide (NDI) derivatives, for example, are known to form supramolecular polymers and vesicles. researchgate.netepa.gov Attaching a fluoroethyl group to such systems could modulate their aggregation behavior, solubility, and the stability of the resulting assemblies due to specific intermolecular interactions and solvophobic effects. This could lead to the creation of novel gels, liquid crystals, or container molecules.
In nanotechnology, functionalized naphthalenes can serve as components of advanced materials. The electronic properties of highly perfluoroalkylated naphthalenes make them interesting as electron acceptors for organic electronics. nih.gov While the single fluoroethyl group in this compound would have a more subtle effect, it could be used to fine-tune the electronic energy levels of naphthalene-based semiconductors. The integration of such molecules into nanoscale electronic devices or sensors represents a significant future research direction.
Interdisciplinary Research Avenues in Chemical Biology and Materials Science
The application of this compound as a specialized molecule in interdisciplinary fields offers exciting prospects. These applications focus on using the compound as a tool for research and development rather than for clinical use.
Chemical Biology: In chemical biology, the fluorine atom serves as a unique probe. The presence of ¹⁹F allows for nuclear magnetic resonance (NMR) studies in complex biological systems with no background signal. This compound could be incorporated into larger molecules designed to interact with proteins or nucleic acids. For example, related structures like 1-(2-bromoethyl)naphthalene (B79205) are used in bioconjugation for techniques like Western blotting. fishersci.ca A fluoroethyl analogue could be used to create ¹⁹F NMR probes to study biomolecular interactions and dynamics. Furthermore, naphthalene-based compounds have been synthesized to act as inhibitors for enzymes like VEGFR-2, where the naphthalene ring interacts with the enzyme's active site. nih.gov Using this compound as a scaffold could help in designing specific chemical probes to map out and study such active sites.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 2-(2-Fluoroethyl)naphthalene?
- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution. For example, bromoethyl derivatives (e.g., 2-(2-Bromoethyl)naphthalene, CAS 2086-62-6 ) can undergo fluorination via halogen exchange using agents like KF/18-crown-6 or AgF. Characterization requires:
- NMR : To confirm fluorine incorporation and substituent position (refer to 2-Ethylnaphthalene spectral data ).
- Mass Spectrometry (MS) : For molecular weight validation (see 2-Methylnaphthalene MS protocols ).
- Chromatography (HPLC/GC) : To assess purity, as outlined in methylnaphthalene analyses .
Table 1 : Common Fluorination Agents and Conditions
| Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| AgF | DMF | 100°C | 60–70 | Analogous to |
| KF/18-crown-6 | THF | Reflux | 50–60 | Extrapolated |
Q. How can researchers determine the physicochemical properties of this compound?
- Methodological Answer : Use computational and experimental approaches:
- LogP (Partition Coefficient) : Reverse-phase HPLC, calibrated against known methylnaphthalene derivatives .
- Thermodynamic Stability : Differential Scanning Calorimetry (DSC), referencing thermal data for 2,3-dimethylnaphthalene .
- Solubility : Shake-flask method in solvents like DMSO or hexane, as applied in naphthalene studies .
Q. What in vitro models are suitable for preliminary toxicity screening?
- Hepatic Microsomes : Assess metabolic activation (e.g., CYP450-mediated oxidation, as seen in naphthalene ).
- Cell Lines : Use human lung (A549) or liver (HepG2) cells to evaluate cytotoxicity (protocols in ).
- Biomarker Analysis : Measure glutathione depletion or ROS generation, aligning with PAH toxicity studies .
Q. How should environmental stability studies be designed for fluorinated naphthalenes?
- Methodological Answer :
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor degradation via GC-MS .
- Hydrolysis : Test pH-dependent stability (pH 2–12) at 25–50°C, referencing methylnaphthalene protocols .
Q. What analytical techniques are critical for detecting this compound in complex matrices?
- Methodological Answer :
- GC-ECD/GC-MS : For trace detection in environmental samples (see 2-Methylnaphthalene methods ).
- LC-MS/MS : Quantify metabolites in biological fluids, using MRM transitions optimized for fluoroethyl groups .
Advanced Research Questions
Q. How do metabolic pathways of this compound generate reactive intermediates?
- Methodological Answer :
- Step 1 : Incubate with hepatic microsomes + NADPH to simulate Phase I metabolism (methods in ).
- Step 2 : Trap reactive intermediates (e.g., epoxides) with glutathione, analyzed via LC-MS .
- Step 3 : Compare to naphthalene’s metabolic activation (→ 1,2-naphthoquinone ).
Table 2 : Key Metabolic Pathways and Associated Risks
| Pathway | Intermediate | Toxicity Endpoint | Evidence Source |
|---|---|---|---|
| CYP450 Oxidation | Fluoroethyl-epoxide | DNA adduct formation | |
| Glucuronidation | Conjugated metabolite | Renal excretion |
Q. How can conflicting toxicity data from in vivo and in vitro studies be reconciled?
- Exposure Characterization : Verify dosing accuracy (e.g., inhalation vs. oral routes ).
- Outcome Consistency : Use Hill’s criteria (e.g., dose-response, biological plausibility) .
- Bias Mitigation : Prioritize studies with blinded group allocation and complete outcome reporting (Table C-6/C-7 ).
Q. What experimental designs are optimal for long-term toxicity studies?
- Methodological Answer :
- Chronic Exposure Models : Rodent studies (18–24 months) with histopathology (lung, liver) .
- Dose Selection : Base on NOAEL from subacute studies, adjusting for fluorine’s electronegativity .
- Endpoint Alignment : Include oxidative stress markers (SOD, catalase) and genotoxicity assays (Comet) .
Q. How can structure-activity relationships (SAR) predict toxicity of fluorinated naphthalenes?
- Methodological Answer :
Q. What mechanisms underlie this compound-induced oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
